Jak-2/3-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Jak-2/3-IN-3 is a potent inhibitor of Janus kinase 2 (JAK2) and Janus kinase 3 (JAK3). These kinases are part of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which plays a crucial role in cytokine signaling and immune response regulation. This compound has shown promise in the treatment of various inflammatory and autoimmune diseases, as well as certain types of cancer .
準備方法
The synthesis of Jak-2/3-IN-3 involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow processes to enhance efficiency and reduce costs .
化学反応の分析
Jak-2/3-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds.
科学的研究の応用
Jak-2/3-IN-3 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the JAK-STAT pathway and its role in various biochemical processes.
Biology: Researchers use this compound to investigate the effects of JAK inhibition on cellular signaling and immune response.
作用機序
Jak-2/3-IN-3 exerts its effects by inhibiting the activity of JAK2 and JAK3. These kinases are involved in the phosphorylation of cytokine receptors, which subsequently activate the STAT proteins. By blocking this phosphorylation, this compound prevents the downstream signaling events that lead to inflammation and immune response . The molecular targets of this compound include the ATP-binding sites of JAK2 and JAK3, where it competes with ATP to inhibit kinase activity .
類似化合物との比較
Jak-2/3-IN-3 is unique among JAK inhibitors due to its high selectivity and potency for JAK2 and JAK3. Similar compounds include:
Ruxolitinib: A JAK1/2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Tofacitinib: A JAK1/3 inhibitor approved for the treatment of rheumatoid arthritis and ulcerative colitis.
Baricitinib: A JAK1/2 inhibitor used for rheumatoid arthritis.
This compound stands out due to its balanced inhibition of both JAK2 and JAK3, making it a valuable tool for studying the JAK-STAT pathway and its therapeutic potential .
特性
分子式 |
C13H10Cl2N4O2 |
---|---|
分子量 |
325.15 g/mol |
IUPAC名 |
6,7-dichloro-3-(2,5-dimethyl-3-oxo-1H-pyrazol-4-yl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C13H10Cl2N4O2/c1-5-10(13(21)19(2)18-5)11-12(20)17-9-4-7(15)6(14)3-8(9)16-11/h3-4,18H,1-2H3,(H,17,20) |
InChIキー |
OROMSGOLCJMMOA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(N1)C)C2=NC3=CC(=C(C=C3NC2=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。